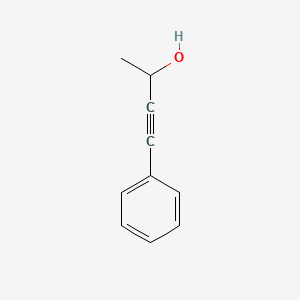

4-Phenyl-3-butyn-2-ol

Description

Properties

IUPAC Name |

4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOZFNMFSVAZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342556 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-76-6 | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Propargyl Alcohol

An In-Depth Technical Guide to 4-Phenyl-3-butyn-2-ol

This compound is a secondary propargylic alcohol distinguished by the presence of both a phenyl ring and a chiral center. Its structure, incorporating a reactive alkyne and a modifiable hydroxyl group, establishes it as a valuable and versatile building block in modern organic synthesis. The unique linear geometry of the alkyne moiety, combined with its rich reactivity, allows for the construction of complex molecular architectures.[1] In the fields of medicinal chemistry and materials science, this compound serves as a key intermediate, enabling access to a diverse range of more complex molecules through transformations like click chemistry, coupling reactions, and oxidation/reduction sequences. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational to its effective and safe use in a laboratory setting. The essential data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5876-76-6 | |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| Appearance | Liquid | N/A |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5667 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| InChI Key | JYOZFNMFSVAZAW-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spectroscopic Signature: A Guide to Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use. The key functional groups—the hydroxyl (-OH), the internal alkyne (-C≡C-), the phenyl ring, and the chiral secondary alcohol center—give rise to a distinct and predictable spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a multiplet for the aromatic protons of the phenyl group (typically ~7.2-7.5 ppm), a quartet for the proton on the carbon bearing the hydroxyl group (~4.5-5.0 ppm) due to coupling with the adjacent methyl group, and a doublet for the methyl group protons (~1.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will definitively show the presence of the alkyne, with two signals for the sp-hybridized carbons appearing in the ~80-90 ppm range. Other key signals include those for the aromatic carbons (~120-140 ppm), the carbon attached to the hydroxyl group (~60 ppm), and the methyl carbon (~23 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band around 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C≡C triple bond stretch is expected to appear as a weak to medium absorption around 2200-2260 cm⁻¹. The presence of the phenyl group is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum should display a molecular ion (M⁺) peak at m/z = 146, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺), providing further structural confirmation.

Synthesis Protocol: A Reliable Laboratory Method

The most direct and common synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. This method is reliable and provides good yields of the desired product.

References

4-Phenyl-3-butyn-2-ol chemical structure and analysis

An In-depth Technical Guide on 4-Phenyl-3-butyn-2-ol: Structure, Synthesis, and Analysis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Propargyl Alcohol

In the landscape of synthetic chemistry, propargyl alcohols are foundational building blocks, prized for the dual reactivity of their hydroxyl and alkynyl groups. This compound emerges as a particularly noteworthy member of this class. Its structure, which incorporates a phenyl ring, a carbon-carbon triple bond, and a crucial stereocenter at the alcohol-bearing carbon, presents a unique trifecta of functionality. This molecular architecture makes it a highly versatile intermediate for synthesizing complex organic molecules, including pharmaceutical agents and natural products, where precise three-dimensional orientation is paramount. This guide provides a comprehensive technical examination of this compound, from its fundamental structure to its synthesis and rigorous analytical validation, offering field-proven insights for researchers in organic synthesis and drug development.

Core Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its chirality, which originates from the C-2 position. This means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-4-phenyl-3-butyn-2-ol and (S)-4-phenyl-3-butyn-2-ol. Understanding its basic properties is the first step in its successful application.

-

Chemical Formula: C₁₀H₁₀O[1]

-

Molecular Weight: 146.19 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Density: ~1.005 g/mL at 25 °C

-

Refractive Index: n20/D ~1.567

The interplay between the aromatic phenyl group, the rigid alkyne linker, and the chiral alcohol functional group dictates the molecule's reactivity, making it a substrate for stereoselective reductions, oxidations, and various coupling reactions.

Synthesis Protocol: Grignard-Mediated Alkynylation

A reliable and widely adopted method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide anion to acetaldehyde. The use of a Grignard reagent is a robust choice for generating the acetylide in situ, ensuring high yields and scalability.

Expertise & Experience: Causality Behind the Protocol

The selection of each reagent and condition in this protocol is deliberate. Tetrahydrofuran (THF) is the solvent of choice as its aprotic nature and ability to solvate the magnesium cation stabilize the Grignard reagent. The initial formation of the alkynyl Grignard reagent is an acid-base reaction. Subsequent addition of the acetaldehyde electrophile is performed at 0 °C to moderate the exothermic reaction, preventing side reactions and thermal degradation. The final quench with saturated aqueous ammonium chloride provides a mild proton source to neutralize the magnesium alkoxide, yielding the desired alcohol without risking acid-catalyzed side reactions common with stronger acids.

Experimental Protocol: Synthesis of Racemic this compound

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of phenylacetylene (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.05 eq) in THF dropwise via an addition funnel.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of ethane gas will cease upon completion.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared phenylacetylide Grignard solution back to 0 °C.

-

Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Once the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Analytical Validation: A Self-Validating Multi-Technique System

The structural confirmation and purity assessment of this compound is a self-validating process where data from orthogonal techniques must converge to provide an unambiguous result.

Spectroscopic Elucidation

Spectroscopy provides the primary evidence for the molecule's structural integrity.

Table 1: Key Spectroscopic Data for this compound

| Technique | Expected Data | Interpretation of Key Features |

|---|---|---|

| ¹H NMR | δ ≈ 7.2-7.5 (m, 5H, Ar-H ), 4.8 (q, 1H, CH -OH), 2.5 (br s, 1H, OH ), 1.5 (d, 3H, CH ₃) ppm | Confirms the presence of the phenyl ring, the methine proton adjacent to the oxygen, a labile hydroxyl proton, and the terminal methyl group. The coupling pattern (quartet and doublet) confirms their connectivity. |

| ¹³C NMR | δ ≈ 131, 128, 122 (Ar-C ), 88, 85 (C ≡C ), 58 (C H-OH), 24 (C H₃) ppm | Identifies the aromatic carbons, the two distinct sp-hybridized alkyne carbons, the carbon bearing the hydroxyl group, and the methyl carbon. |

| FT-IR | ~3350 cm⁻¹ (broad, O-H stretch), ~2230 cm⁻¹ (weak, C≡C stretch), 3100-3000 cm⁻¹ (sp² C-H stretch), 1600, 1490 cm⁻¹ (C=C aromatic stretch) | Provides definitive evidence for the key functional groups: the alcohol (O-H) and the internal alkyne (C≡C). The weakness of the alkyne stretch is characteristic of a non-terminal triple bond. |

| Mass Spec (EI) | m/z = 146 (M⁺), 131 (M⁺ - CH₃), 115 (M⁺ - CH₃ - O) | The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern, showing the loss of a methyl group, is characteristic of this structure. |

Chromatographic Purity and Chiral Analysis

Chromatography is essential for assessing purity and, critically, for resolving the enantiomers.

-

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification, typically using a mobile phase of ethyl acetate in hexane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the purity and identity of the compound by providing a retention time and a mass spectrum that can be compared to a reference.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the (R)- and (S)-enantiomers. An enzymatic approach has been demonstrated for producing enantiopure (S)-4-phenyl-3-butyn-2-ol, underscoring the importance of chiral analysis for this compound[2]. The separation requires a specialized chiral stationary phase (CSP), and the choice of column and mobile phase is an empirical process guided by the molecule's structure[3].

Visualization of Key Methodologies

Visual diagrams provide a clear and concise overview of the synthesis and analysis workflows.

Synthetic Workflow Diagram

Caption: Step-wise workflow for the Grignard-based synthesis of this compound.

Analytical Confirmation Pathway

Caption: Logical flow of the integrated analytical techniques for compound validation.

Conclusion

This compound stands as a valuable and versatile chiral building block for advanced organic synthesis. Its successful application hinges on the ability to produce it reliably and characterize it thoroughly. The Grignard-based protocol described herein offers a robust synthetic route, while the multi-faceted analytical workflow, integrating spectroscopic and chromatographic methods, provides a self-validating system for confirming its structure, purity, and stereochemical composition. This guide equips researchers with the necessary technical framework and field-tested insights to confidently synthesize and utilize this compound in their research and development endeavors.

References

A Spectroscopic Guide to 4-Phenyl-3-butyn-2-ol: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for the acetylenic alcohol, 4-phenyl-3-butyn-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively elucidate the molecular structure and functional group characteristics of this compound. By integrating experimental data with established spectroscopic principles, this guide serves as a practical reference for the characterization of similar phenylalkynol scaffolds.

Introduction to this compound

This compound is a secondary alcohol containing both a phenyl ring and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex pharmaceutical agents and functional materials. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural portrait of the molecule.

Molecular Structure and Logic of Analysis

The structural analysis of this compound hinges on the identification and characterization of its key structural motifs: the monosubstituted phenyl group, the internal alkyne, the secondary alcohol, and the methyl group. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.70 | Quartet | 1H | Methine proton (-CH(OH)-) |

| ~2.10 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.55 | Doublet | 3H | Methyl protons (-CH₃) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.45 - 7.30): The complex multiplet in this region, integrating to five protons, is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the small differences in the chemical environments of the ortho, meta, and para protons.

-

Methine Proton (δ ~4.70): The quartet signal corresponds to the proton attached to the carbon bearing the hydroxyl group (the stereocenter). Its splitting into a quartet is due to coupling with the three equivalent protons of the adjacent methyl group, following the n+1 rule.

-

Hydroxyl Proton (δ ~2.10): The chemical shift of the hydroxyl proton can be variable and is often observed as a broad singlet. Its position can be influenced by factors such as solvent, concentration, and temperature.

-

Methyl Protons (δ ~1.55): The doublet signal integrating to three protons is assigned to the methyl group. The splitting into a doublet is a result of coupling with the single adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~131.7 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.4 | Aromatic CH |

| ~122.5 | Aromatic C (ipso) |

| ~90.8 | Alkyne C |

| ~85.2 | Alkyne C |

| ~58.6 | Methine C (-C-OH) |

| ~24.1 | Methyl C (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ ~131.7 - 122.5): Four distinct signals are expected for the phenyl group due to symmetry. The signal at ~122.5 ppm is assigned to the ipso-carbon (the carbon attached to the butynol chain). The other signals correspond to the ortho, meta, and para carbons.

-

Alkyne Carbons (δ ~90.8 and ~85.2): The two signals in this region are characteristic of the sp-hybridized carbons of the internal alkyne.

-

Methine Carbon (δ ~58.6): This signal corresponds to the carbon atom bonded to the hydroxyl group. Its chemical shift is influenced by the electronegativity of the oxygen atom.

-

Methyl Carbon (δ ~24.1): The upfield signal is assigned to the methyl carbon.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2230 | Weak | C≡C stretch (internal alkyne) |

| ~1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~750, 690 | Strong | C-H bend (monosubstituted benzene) |

Interpretation of the IR Spectrum:

-

O-H Stretch ( ~3350 cm⁻¹): The broad absorption band in this region is a definitive indication of the presence of a hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretches ( ~3060 and ~2980 cm⁻¹): The absorption just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the aromatic ring, while the absorption just below 3000 cm⁻¹ is due to the C-H stretches of the aliphatic methyl and methine groups.

-

C≡C Stretch ( ~2230 cm⁻¹): The weak absorption in this region is characteristic of a carbon-carbon triple bond stretch. The intensity is weak because it is an internal alkyne, resulting in a small change in the dipole moment during vibration.

-

C=C Stretches ( ~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch ( ~1100 cm⁻¹): The strong absorption in this region is attributed to the C-O stretching vibration of the secondary alcohol.

-

C-H Bends ( ~750, 690 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract any contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | Moderate | [M]⁺ (Molecular Ion) |

| 131 | High | [M - CH₃]⁺ |

| 115 | Moderate | [M - CH₃ - O]⁺ or [C₉H₇]⁺ |

| 103 | High | [C₈H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 43 | High | [CH₃CO]⁺ or [C₃H₇]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion ([M]⁺, m/z 146): The peak at m/z 146 corresponds to the molecular weight of this compound (C₁₀H₁₀O), confirming its elemental composition.

-

[M - CH₃]⁺ (m/z 131): A prominent peak resulting from the loss of a methyl group (15 Da) from the molecular ion, which is a common fragmentation pathway for compounds containing a methyl group adjacent to a functional group.

-

[C₉H₇]⁺ (m/z 115): This fragment could arise from further fragmentation of the [M - CH₃]⁺ ion.

-

[C₈H₇]⁺ (m/z 103): A significant peak that could be attributed to a phenylacetylene cation.

-

[C₆H₅]⁺ (m/z 77): The presence of the phenyl cation is a strong indicator of a benzene ring in the structure.

-

[CH₃CO]⁺ or [C₃H₇]⁺ (m/z 43): This is often a base peak and can be attributed to the acetyl cation or an isopropyl cation, though the former is more likely in this context.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The compound is vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, alkyne, and phenyl), and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns. This comprehensive analysis serves as a benchmark for the characterization of this compound and provides a valuable reference for researchers working with related molecular structures.

An In-depth Technical Guide to the Synthesis of 4-Phenyl-3-butyn-2-ol from Phenylacetylene

This guide provides a comprehensive overview of the synthesis of 4-phenyl-3-butyn-2-ol, a valuable propargyl alcohol derivative, starting from phenylacetylene. The core of this transformation lies in the nucleophilic addition of a phenylacetylide anion to acetaldehyde. We will explore the fundamental chemical principles, detail a robust experimental protocol, and discuss the critical aspects of reagent handling, reaction monitoring, and product characterization.

Foundational Principles: The Chemistry of Acetylide Addition

The synthesis hinges on the unique acidity of the terminal proton of phenylacetylene. This acidity allows for its deprotonation by a strong base to form a highly nucleophilic acetylide anion. This anion then readily attacks the electrophilic carbonyl carbon of acetaldehyde, leading to the formation of the desired secondary alcohol after an aqueous workup.

The Acidity of Terminal Alkynes

Terminal alkynes, such as phenylacetylene, exhibit a significantly lower pKa (around 25) compared to alkanes (pKa ~50) and alkenes (pKa ~44).[1][2][3] This enhanced acidity is a direct consequence of the hybridization of the carbon atom in the C-H bond.[2][3][4] In an sp-hybridized orbital, there is 50% s-character, which means the electrons are held closer to the nucleus, stabilizing the resulting conjugate base (the acetylide anion).[2][3][4]

Formation of the Phenylacetylide Nucleophile

To deprotonate phenylacetylene, a base stronger than the resulting acetylide anion is required. Common choices include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents.[4] The reaction of phenylacetylene with n-BuLi in an anhydrous ether solvent, such as tetrahydrofuran (THF), efficiently generates lithium phenylacetylide.[5]

Nucleophilic Attack on Acetaldehyde

The generated lithium phenylacetylide is a potent nucleophile.[6] It will readily attack the electrophilic carbonyl carbon of acetaldehyde.[6][7] This addition reaction breaks the pi bond of the carbonyl group, forming a new carbon-carbon bond and a lithium alkoxide intermediate.

Aqueous Workup

The final step is the protonation of the lithium alkoxide intermediate. This is typically achieved by adding water or a dilute aqueous acid solution to the reaction mixture, a process known as quenching.[1] This step neutralizes any remaining reactive species and yields the final product, this compound.

Experimental Protocol: A Step-by-Step Guide

This section details a laboratory-scale procedure for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Phenylacetylene | Starting material |

| n-Butyllithium (in hexanes) | Strong base for deprotonation |

| Acetaldehyde | Electrophile |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Saturated aqueous NH4Cl | Quenching agent |

| Diethyl ether | Extraction solvent |

| Anhydrous MgSO4 or Na2SO4 | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Syringes and needles | For transfer of air/moisture sensitive reagents |

| Septa | To maintain an inert atmosphere |

| Condenser | For reactions requiring reflux (not in this case) |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is assembled. The flask is flame-dried under a stream of nitrogen to remove any residual moisture.

-

Charging the Flask: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by phenylacetylene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Formation of Lithium Phenylacetylide: n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe. The addition should be slow to maintain the low temperature. The reaction is typically stirred for 30-60 minutes at this temperature to ensure complete deprotonation.

-

Addition of Acetaldehyde: Freshly distilled acetaldehyde is then added dropwise to the reaction mixture. Again, the temperature should be carefully monitored and maintained at -78 °C. After the addition is complete, the reaction is allowed to stir for an additional 1-2 hours at this temperature.

-

Quenching the Reaction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This should be done while the flask is still in the cooling bath.

-

Extraction and Isolation: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then extracted several times with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.

Safety and Handling Considerations

n-Butyllithium

n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously in air.[8] It also reacts violently with water.[8][9]

-

Handling: Always handle n-BuLi under an inert atmosphere (nitrogen or argon). Use proper syringe techniques for transfer.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[10]

-

Spills: Small spills can be quenched with sand or vermiculite.

Acetaldehyde

Acetaldehyde is a volatile and flammable liquid with a low boiling point (20.2 °C). It can also form explosive peroxides upon exposure to air.

-

Handling: Handle in a well-ventilated fume hood. Keep away from ignition sources.

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C10H10O[11] |

| Molecular Weight | 146.19 g/mol [11] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-112 °C at 5 mmHg |

| Density | ~1.005 g/mL at 25 °C[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to see a doublet for the methyl protons, a quartet for the methine proton adjacent to the hydroxyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets for the aromatic protons.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the alcohol-bearing methine carbon, the two sp-hybridized alkyne carbons, and the aromatic carbons.

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A sharp, weak absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

-

Absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.

-

A strong C-O stretching absorption around 1000-1260 cm⁻¹.

Alternative Synthetic Routes

While the acetylide addition to an aldehyde is a very common and effective method, other routes to similar compounds exist. For instance, the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[12][13][14] However, for the specific synthesis of this compound, the direct addition of the phenylacetylide to acetaldehyde is the most straightforward approach.

Conclusion

The synthesis of this compound from phenylacetylene is a classic example of nucleophilic addition of an acetylide to a carbonyl compound. This guide has provided a detailed overview of the underlying chemical principles, a robust experimental protocol, and essential safety and characterization information. By understanding the reactivity of the reagents and adhering to proper laboratory techniques, researchers can successfully and safely perform this valuable transformation.

References

- 1. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. transformationtutoring.com [transformationtutoring.com]

- 7. Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE [vedantu.com]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nj.gov [nj.gov]

- 11. This compound 97 5876-76-6 [sigmaaldrich.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to 4-Phenyl-3-butyn-2-ol (CAS: 5876-76-6) for Advanced Research and Development

This guide provides a comprehensive technical overview of 4-Phenyl-3-butyn-2-ol, a versatile propargyl alcohol with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, spectral characterization, key reactions, and emerging applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of a Phenylpropargyl Scaffold

This compound, registered under CAS number 5876-76-6, is a secondary alcohol featuring a phenyl ring conjugated to a butynol framework.[1][2] This unique arrangement of a hydroxyl group and a terminal alkyne adjacent to an aromatic system imparts a rich and versatile reactivity profile, making it a valuable building block in organic synthesis.[3] The rigid, linear nature of the alkyne moiety combined with the steric and electronic influence of the phenyl group allows for precise spatial orientation in molecular design, a critical aspect of modern drug development. Propargyl alcohols, in general, are recognized as important intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[3][4]

Physicochemical Properties and Spectral Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5876-76-6 | [5] |

| Molecular Formula | C₁₀H₁₀O | [5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Density | 1.005 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.5667 | [5] |

| IUPAC Name | 4-phenylbut-3-yn-2-ol | [6] |

| Synonyms | 3-Hydroxy-1-phenyl-1-butyne | [5] |

Spectroscopic Data

-

¹H NMR: The proton on the hydroxyl-bearing carbon would appear as a quartet, coupled to the methyl protons which would be a doublet. The phenyl protons would resonate in the aromatic region.

-

¹³C NMR: The spectrum would show distinct signals for the alkynyl carbons, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching of the alcohol. A sharp, weak absorption around 2100-2260 cm⁻¹ would indicate the C≡C triple bond.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 4-Phenyl-3-butyn-2-one. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The causality behind this choice lies in the chemoselectivity of NaBH₄, which preferentially reduces ketones and aldehydes without affecting the alkyne functionality.

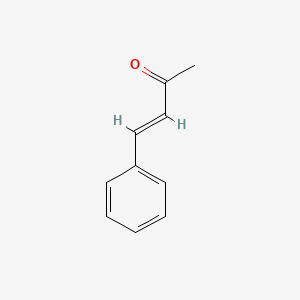

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4-Phenyl-3-butyn-2-one

This protocol is adapted from a well-established procedure for the reduction of a similar α,β-unsaturated ketone.[16]

-

Reaction Setup: A 250 mL round-bottomed flask is equipped with a magnetic stir bar and placed under a nitrogen atmosphere.

-

Dissolution: 4-Phenyl-3-butyn-2-one (10.0 g, 69.4 mmol) is dissolved in methanol (100 mL).

-

Cooling: The flask is immersed in an ice-water bath to cool the solution to 0 °C.

-

Addition of Reducing Agent: Sodium borohydride (2.62 g, 69.4 mmol) is added portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of water (50 mL), followed by 1 M HCl (20 mL) to neutralize the excess borohydride and hydrolyze the borate esters.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the hydroxyl group and the terminal alkyne.

The Sonogashira Coupling: A Gateway to Complex Arylalkynes

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[17] this compound can serve as the alkyne component in this reaction, coupling with various aryl or vinyl halides to produce more complex structures. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[18]

Caption: Key components of the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling with 4-Iodoanisole

This protocol provides a representative example of a Sonogashira coupling using this compound.[3][12]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (3 mol%), copper(I) iodide (2 mol%), the aryl halide (e.g., 4-iodoanisole, 1.0 equiv), and this compound (1.2 equiv).

-

Solvent and Base Addition: Add anhydrous and degassed triethylamine (2.0 equiv) and tetrahydrofuran (THF) as the solvent.

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired coupled product.

Applications in Drug Discovery and Development

The propargyl alcohol moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[19] Phenylpropargyl alcohols, such as this compound and its derivatives, have garnered interest for their potential therapeutic applications, including anticancer and antimicrobial activities.[20][21][22][23]

Anticancer Potential

The rigid structure of the phenylalkyne core can serve as a template for designing molecules that interact with specific biological targets, such as enzymes or receptors implicated in cancer progression. While direct studies on the anticancer activity of this compound are limited, related structures have shown promise. For instance, some phenyl-pyrazole derivatives, which can be synthesized from precursors with similar structural motifs, have demonstrated antitumor activity.[22] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells.[21]

References

- 1. Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253) - FooDB [foodb.ca]

- 2. 4-Phenylbut-3-yn-1-ol | C10H10O | CID 575462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-PHENYL-3-BUTYN-2-ONE(1817-57-8) IR Spectrum [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 4-Phenyl-3-buten-2-ol, (3E)- | C10H12O | CID 5369489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-PHENYL-3-BUTYN-2-ONE(1817-57-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Phenyl-3-butyn-2-one | C10H8O | CID 74555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. trans-4-Phenyl-3-buten-2-one(1896-62-4) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-Phenyl-3-butyn-2-one [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Phenyl-3-butyn-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-ol is a secondary propargylic alcohol characterized by the presence of a phenyl ring, a carbon-carbon triple bond, and a hydroxyl group. This unique combination of functional groups imparts a rich and versatile chemical reactivity to the molecule, making it a valuable building block in organic synthesis. Its structural features allow for a variety of transformations, positioning it as a key intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5876-76-6 | [1] |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid at room temperature | Inferred from properties |

| Density | 1.005 g/mL at 25 °C | [1] |

| Boiling Point | 128 °C at 9 Torr | N/A |

| Refractive Index | n20/D 1.5667 | [1] |

| Solubility | Not explicitly stated, but expected to be soluble in common organic solvents | Inferred from structure |

| pKa | 13.00 ± 0.20 (Predicted) | N/A |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic addition of a phenylacetylide anion to acetaldehyde. The phenylacetylide is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium).

Experimental Protocol: Synthesis via Grignard-type Reaction

This protocol is based on the general principle of nucleophilic addition of an acetylide to an aldehyde.

Materials:

-

Phenylacetylene

-

n-Butyllithium (in hexanes)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Phenylacetylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add phenylacetylene and anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel. The addition should be done dropwise to maintain the temperature below -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithium phenylacetylide.

-

-

Reaction with Acetaldehyde:

-

Slowly add freshly distilled acetaldehyde to the lithium phenylacetylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

-

Gradually warm the reaction mixture to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7.2-7.5 ppm), a quartet for the methine proton adjacent to the hydroxyl group, a doublet for the methyl protons, and a signal for the hydroxyl proton which may be broad and its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will exhibit signals for the two sp-hybridized carbons of the alkyne, with the carbon attached to the phenyl ring appearing at a higher chemical shift. Signals for the phenyl carbons, the methine carbon bearing the hydroxyl group, and the methyl carbon will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, weak to medium absorption around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretch. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to involve the loss of a methyl group (M-15), a water molecule (M-18), or other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its three functional groups: the hydroxyl group, the carbon-carbon triple bond, and the phenyl ring. The propargylic nature of the alcohol makes it particularly versatile.

Meyer-Schuster Rearrangement

Under acidic conditions, secondary and tertiary propargylic alcohols like this compound can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[2] This reaction proceeds through a protonated alcohol intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. In the case of this compound, this rearrangement would yield 4-phenyl-3-buten-2-one.

Sonogashira Coupling

The terminal alkyne in a related compound, phenylacetylene, is a key reactant in Sonogashira coupling reactions. While this compound is not a terminal alkyne, its synthesis from phenylacetylene highlights the importance of this reaction in creating precursors to such molecules. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds.[3]

Other Reactions

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 4-phenyl-3-butyn-2-one.

-

Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.

-

Nucleophilic Addition to the Alkyne: The triple bond can undergo addition reactions with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

Propargylic alcohols are important intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[4][5] The alkyne moiety can serve as a rigid linker or can be transformed into other functional groups. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

While specific examples of the direct use of this compound in drug synthesis are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. The phenylpropanoid skeleton is a common feature in many natural products and synthetic drugs. The ability to introduce chirality at the alcohol center and to further elaborate the alkyne and phenyl functionalities makes this compound and its derivatives attractive starting materials for the synthesis of novel therapeutic agents. For instance, the alkyne can be used in "click chemistry" reactions to conjugate the molecule to other entities, a strategy often employed in drug discovery.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a phenyl group, a carbon-carbon triple bond, and a secondary alcohol functionality allows for a wide array of chemical transformations. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly in the context of drug discovery and development. As the demand for novel and complex organic molecules continues to grow, the importance of versatile intermediates like this compound in the arsenal of synthetic chemists is undeniable.

References

A Senior Application Scientist's Guide to 4-Phenyl-3-butyn-2-ol: Sourcing, Qualification, and Application

Introduction: The Strategic Value of 4-Phenyl-3-butyn-2-ol in Modern Synthesis

In the landscape of contemporary drug discovery and development, the judicious selection of chemical building blocks is paramount to the success of a synthesis campaign. This compound (CAS No. 5876-76-6) has emerged as a strategically significant reagent for researchers and process chemists. Its unique trifunctional architecture—comprising a phenyl ring, a propargylic alcohol, and a disubstituted alkyne—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth technical overview of the commercial availability, quality control, and synthetic utility of this compound, tailored for professionals in the pharmaceutical and chemical research sectors.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to process development. The compound is typically offered at a purity of 97% or higher. Below is a comparative summary of offerings from major global suppliers.

| Supplier | Product Number(s) | Typical Purity | Available Pack Sizes |

| Sigma-Aldrich (MilliporeSigma) | 669288 | 97% | 5 g, 25 g |

| Thermo Scientific (Alfa Aesar) | H53450 | 97% | 5 g, 25 g |

| Fisher Scientific | AC221580050, 669288-5G | 97% | 5 g, 25 g |

| Santa Cruz Biotechnology | sc-233083 | ≥96% | Inquire |

| Aromsyn Co., Ltd. | AS20N870 | ≥98% | Gram to kilogram scale |

Note: Availability and packaging may vary by region. It is advisable to consult the respective supplier's online catalog for the most current information.

Quality Control and Analytical Characterization: A Self-Validating System

For researchers and drug development professionals, ensuring the quality and consistency of starting materials is a critical, non-negotiable step. The procurement of this compound should be governed by a rigorous qualification process.

Sourcing and Qualification Workflow

The following workflow is recommended for the sourcing and incoming quality control of this compound.

Caption: A typical workflow for sourcing and qualifying this compound.

Key Analytical Techniques for Quality Assessment

A Certificate of Analysis (CoA) from the supplier provides the initial quality benchmark. However, independent verification is crucial for GMP or GLP environments.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for confirming the structure and assessing the purity of the material. The spectrum should show characteristic peaks for the aromatic, carbinol, and methyl protons. The integration of these peaks should be consistent with the molecular structure.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for determining the purity of the compound and identifying any volatile impurities. The mass spectrum should show the expected molecular ion peak and fragmentation pattern.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum can confirm the presence of key functional groups, such as the hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C) bonds.

Applications in Organic Synthesis and Drug Development

The synthetic versatility of this compound stems from the reactivity of its constituent functional groups. The hydroxyl group can be oxidized or serve as a leaving group, while the alkyne can participate in a wide array of transformations, including cycloadditions and coupling reactions.

As a Precursor for Kinase Inhibitors

A notable application of this compound is in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. In a study targeting novel cancer therapeutics, the corresponding 4-(4-phenylbut-1-yn-yl)quinazoline scaffold, derived from precursors like this compound, demonstrated significant inhibitory activity in the nanomolar range.[1] The chirality of the secondary alcohol in this building block was also found to be a critical determinant of potency, with the (R)-isomer being significantly more active than the (S)-isomer.[1]

Building Block for Heterocyclic Scaffolds

The alkyne functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it can be utilized in transition metal-catalyzed reactions to construct complex polycyclic systems.

Caption: Synthetic transformations of this compound leading to diverse molecular scaffolds.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of this compound via the Grignard reaction. This method is scalable and generally provides good yields.

Reaction Scheme:

Phenylacetylene + Ethylmagnesium bromide → Phenylacetylide Magnesium Bromide Phenylacetylide Magnesium Bromide + Acetaldehyde → Magnesium salt of this compound Magnesium salt of this compound + H₃O⁺ → this compound

Materials and Reagents:

-

Phenylacetylene

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Acetaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and ice bath

Procedure:

-

Preparation of the Phenylacetylide Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the ethylmagnesium bromide solution in THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetylene in anhydrous THF dropwise via a dropping funnel over 30 minutes. Evolution of ethane gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Reaction with Acetaldehyde:

-

Cool the freshly prepared Grignard reagent back to 0 °C.

-

Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).

-

Acetaldehyde is volatile and has a low boiling point. It should be handled in a well-ventilated fume hood.

-

The quenching process is exothermic and should be performed with caution.

Conclusion

This compound is a valuable and versatile building block for medicinal and synthetic chemists. Its commercial availability from multiple reputable suppliers facilitates its integration into research and development workflows. By implementing a robust sourcing and qualification strategy, researchers can ensure the quality and consistency of this critical starting material. The diverse reactivity of its functional groups enables the efficient synthesis of complex molecules, including potent kinase inhibitors, making it a key tool in the development of novel therapeutics.

References

Unlocking the Potential of 4-Phenyl-3-butyn-2-ol: A Technical Guide for Advanced Research

Abstract

4-Phenyl-3-butyn-2-ol is a chiral propargyl alcohol that, despite its commercial availability, remains a significantly underutilized scaffold in chemical research. Its unique trifunctional architecture—comprising a terminal alkyne, a secondary alcohol, and a phenyl group—offers a rich platform for innovation in medicinal chemistry, materials science, and synthetic methodology. This guide moves beyond the compound's conventional role as a simple intermediate, presenting a forward-looking perspective on three high-potential research domains: its development as a core for bioactive agents, its application in bioconjugation via click chemistry, and its use as a precursor for novel heterocyclic systems. We provide the strategic rationale and detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to explore these promising avenues.

Introduction: Re-evaluating a Versatile Building Block

In the landscape of organic synthesis, propargyl alcohols are recognized as indispensable intermediates.[1][2] this compound stands out within this class due to the convergence of three distinct, reactive sites within a compact, chiral structure. Historically, its utility has been confined to its role as a precursor in more complex syntheses. However, this limited view overlooks the intrinsic potential held within its structure. The propargylamine moiety, a close structural relative, is a well-established pharmacophore in drugs targeting neurodegenerative diseases, suggesting a latent bioactivity in the propargyl alcohol core.[3][4] Furthermore, the terminal alkyne is an ideal functional group for modern, high-efficiency coupling reactions. This guide posits that this compound is not merely a stepping stone, but a destination scaffold ripe for exploration.

Core Physicochemical and Reactivity Profile

A foundational understanding of the molecule's properties is critical for designing robust experimental plans.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| Density | 1.005 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5667 | |

| Chirality | Exists as two enantiomers | N/A |

The molecule's research potential stems from the orthogonal reactivity of its functional groups:

-

The Terminal Alkyne: This is the molecule's most versatile handle. It is primed for participation in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[5][6] It also readily undergoes Sonogashira cross-coupling, enabling the formation of complex conjugated systems.[7][8]

-

The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, but more strategically, it can be derivatized through esterification or etherification.[9] This allows for the systematic tuning of the molecule's steric and electronic properties, a key strategy in structure-activity relationship (SAR) studies.

-

The Phenyl Group: The aromatic ring offers a site for electrophilic substitution, allowing for the introduction of additional functionality to modulate biological activity or material properties.

Research Area 1: A Novel Scaffold for Bioactive Compounds

The structural motifs within this compound are present in numerous natural products and pharmaceuticals.[10][11][12] The related propargylamine scaffold has been successfully exploited for the development of multi-target-directed ligands for Alzheimer's disease and as potential anticancer agents.[13][14] This provides a compelling rationale for investigating this compound and its derivatives for similar activities.

Strategic Rationale & Workflow

The central hypothesis is that the phenylalkynol core can act as a pharmacophore that, when appropriately decorated, will exhibit specific biological activity. A logical workflow begins with creating a small, diverse library of derivatives by modifying the hydroxyl group, followed by systematic screening and hit-to-lead optimization.

Figure 1: Workflow for the discovery and development of bioactive molecules from the this compound scaffold.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol describes a reliable method for synthesizing ester derivatives from the secondary alcohol, a crucial first step in building a compound library for screening. The use of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is a standard, high-yield method for esterifying secondary alcohols.[15][16]

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., benzoic acid, acetic acid) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica Gel for chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM.[15]

-

Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 2: A Clickable Hub for Bioconjugation and Materials

The terminal alkyne makes this compound an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the epitome of "click chemistry," offering near-perfect reliability, stereospecificity, and biocompatibility.[6][17] This opens the door to conjugating the molecule to biomolecules, polymers, or surfaces.

Strategic Rationale & Workflow

By "clicking" this compound onto an azide-functionalized molecule (e.g., a fluorescent dye, a polymer, or a biomolecule), novel constructs can be created. The resulting 1,4-disubstituted 1,2,3-triazole linker is not merely a passive connector; it is highly stable and can participate in hydrogen bonding.[18] A straightforward application is the synthesis of a fluorescent probe, where the phenylalkynol moiety could modulate the photophysical properties or cellular uptake.

Figure 2: A generalized workflow for creating novel conjugates using this compound via CuAAC click chemistry.

Experimental Protocol: CuAAC "Click" Reaction

This protocol provides a robust, general procedure for the CuAAC reaction, widely applicable for small-molecule synthesis.[18][19] The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a common and effective method for generating the active copper(I) catalyst in situ.[20]

Materials:

-

This compound (1.0 eq)

-

An organic azide (e.g., Benzyl azide) (1.0-1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

-

Sodium Ascorbate (0.1-0.2 eq)

-

tert-Butanol and Water (typically a 1:1 mixture)

-

Ethyl Acetate or Dichloromethane for extraction

-

Saturated aqueous NH₄Cl, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a suitable flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).

-

Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).

-

To the stirred solution of alkyne and azide, add the sodium ascorbate solution (0.2 eq), followed by the copper sulfate solution (0.1 eq). The solution may turn cloudy or colored.

-

Stir the reaction vigorously at room temperature for 4-24 hours. The reaction is often complete within a few hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Research Area 3: A Synthon for Novel Heterocycles

Propargyl alcohols are exceptionally versatile precursors for the synthesis of a wide range of oxygen- and nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[21][22] The combination of the alkyne and alcohol functionalities allows for a variety of catalytic cyclization, cycloisomerization, and cyclo-condensation reactions.[23][24]

Strategic Rationale & Pathway

Gold and palladium catalysts are particularly effective at activating the alkyne of propargylic alcohols towards intramolecular attack by nucleophiles.[24][25] By introducing a nucleophile elsewhere in the molecule (or by using an external one in a cascade reaction), complex heterocyclic systems can be constructed in a highly atom-economical fashion. For example, an intramolecular reaction with a tethered amine could lead to valuable substituted pyrroles or piperidines.

Figure 3: Conceptual pathway for the synthesis of heterocycles from this compound via metal-catalyzed cycloisomerization.

Conclusion and Future Outlook

This compound represents a confluence of desirable chemical features in a single, readily accessible molecule. The research avenues detailed in this guide—bioactive scaffold development, click chemistry applications, and heterocyclic synthesis—are not exhaustive but represent the most promising frontiers for immediate investigation. By applying modern synthetic strategies and a rational, workflow-driven approach, researchers can transform this underappreciated building block into a source of novel drugs, advanced materials, and innovative chemical tools. The exploration of its full potential is a compelling objective for the forward-thinking chemical scientist.

References

- 1. Propargyl alcohol (107-19-7) at Nordmann - nordmann.global [nordmann.global]

- 2. rawsource.com [rawsource.com]

- 3. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines | Semantic Scholar [semanticscholar.org]